Potassium diazoacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

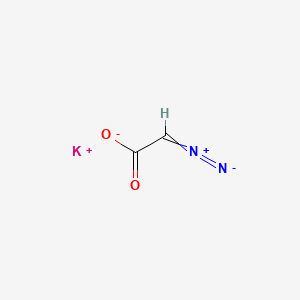

Potassium diazoacetate, also known as this compound, is a useful research compound. Its molecular formula is C2HKN2O2 and its molecular weight is 124.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Synthetic Chemistry

1.1. Difunctionalization Reactions

Potassium diazoacetate is utilized in the difunctionalization of unsaturated bonds, which allows for the introduction of multiple functional groups into organic molecules. This method has been highlighted as a powerful strategy for synthesizing high-value compounds such as pharmaceuticals and natural products. Recent studies have demonstrated that this compound can react under metal-free conditions to produce diverse heteroatom-containing compounds, showcasing its versatility in synthetic applications .

Table 1: Examples of Reactions Involving this compound

| Reaction Type | Conditions | Products | Yield (%) |

|---|---|---|---|

| Electrochemical difunctionalization | Metal-free, nucleophile addition | Alkoxy-substituted phenylthioacetates | 40-70 |

| Photoredox catalysis | Red light irradiation | γ-Oximino esters | 55 |

| Radical transformations | Porphyrin-mediated | Alkyl radicals from diazoalkanes | Variable |

Molecular Biology

2.1. Mutagenicity Studies

this compound has been studied for its mutagenic effects on DNA. Research indicates that it can induce mutations in the p53 gene when tested in functional yeast assays. This property is significant for understanding the mechanisms of carcinogenesis and assessing the risks associated with exposure to nitrosated compounds .

Table 2: Effects of this compound on DNA

| Study Focus | Methodology | Key Findings |

|---|---|---|

| p53 Gene Mutations | Functional yeast assay | Induced mutations observed |

| DNA Damage Assessment | Comet assay | Significant damage to human lymphocytes |

Toxicology

3.1. Cytotoxicity Assessments

The cytotoxic effects of this compound have been evaluated in various cell lines, including human adenocarcinoma colon cells and rat primary colon cells. Studies have shown that exposure leads to significant cytotoxicity, which raises concerns regarding its safety and potential health risks .

Table 3: Cytotoxic Effects of this compound

| Cell Type | Concentration (mM) | Observed Effects |

|---|---|---|

| Human Peripheral Lymphocytes | 0-10 | Dose-dependent cytotoxicity |

| Adenocarcinoma Caco-2 Cells | 0-5 | Significant cell death at higher doses |

Case Studies

Case Study 1: Electrochemical Synthesis

A recent study developed an electrochemical method for the difunctionalization of diazo compounds using this compound as a key reagent. The method demonstrated high functional group compatibility and efficiency, providing a novel pathway for synthesizing complex organic molecules without the need for transition metals .

Case Study 2: Mutagenicity Research

In a comprehensive review of mutagenic agents, this compound was identified as a significant inducer of genetic mutations in laboratory settings. The findings emphasized the importance of monitoring exposure levels in environments where nitrosated compounds are prevalent .

化学反应分析

Formation and Basic Reactions

Potassium acetate (CH3COOK) is created through the neutralization reaction between a potassium-containing base, such as potassium carbonate (K2CO3) or potassium hydroxide (KOH), and acetic acid (CH3COOH) . The reaction produces potassium acetate and water .

CH3COOH+KOH→CH3COOK+H2O

It can also be formed by adding potassium carbonate to acetic acid, followed by crystallization and evaporation .

K2CO3+2CH3COOH→2CH3COOK+H2O+CO2

Diazoacetate Chemistry

Diazo compounds, including potassium diazoacetate, are known for their versatile reactivity. They can undergo several reactions, often involving the formation of carbenes or carbenoids .

-

Decomposition: Diazo compounds can decompose, releasing nitrogen gas and forming a carbene. This decomposition can be triggered thermally, photochemically, or through catalysis .

-

Reactions with Aldehydes: Diazoacetates react with aldehydes in the presence of transition metal catalysts to yield β-keto esters .

-

Reactions with other compounds: Methyl diazoacetate reacts with various amines, thiols, alcohols, and acids over transition metal-exchanged clays, producing corresponding esters .

-

Cyclopropanation: Diazo compounds react with alkenes to form cyclopropanes, proceeding through metal carbene or free carbene intermediates .

Role in DNA Modification

This compound can induce the formation of N3-carboxymethylthymidine and O4-carboxymethylthymidine in DNA . The formation of these compounds in DNA, when treated with diazoacetate, can help understand the implications of carboxymethylation chemistry of thymidine in observed mutations at A:T base pairs .

Mutagenic Potential

Research indicates that this compound can induce mutations in the p53 gene . The mutation patterns induced by KDA are similar to those observed in human gastrointestinal tract tumors, suggesting that nitrosation of glycine (or glycine derivatives) may contribute to human p53 mutation profiles .

Thermal Stability and Hazard Assessment

Diazo compounds pose thermal and explosive hazards .

-

The thermal stability of diazo compounds varies based on their structure, particularly the electronic effects of substituents .

-

Many diazo compounds are predicted to be impact-sensitive, so care should be taken during handling to avoid impacts, especially in large quantities .

-

It is recommended to use temperature control and cautiously add reagents when conducting reactions with diazo compounds because of the potential for rapid heat generation and gas evolution .

Electrochemical Oxidative Difunctionalization

Diazo compounds can undergo electrochemical oxidative difunctionalization with two different nucleophiles . This process involves the oxidation of a nucleophile to form a radical, which then reacts with the diazo compound, releasing nitrogen and forming a carbon radical . This radical is further oxidized, and another nucleophile attacks the resulting cation to form the difunctionalized product .

Oxazole Formation

Diazo compounds can be used in synthesizing oxazoles. Dirhodium(II)-catalyzed reactions of styryl diazoacetate with aryl oximes yield 4-styryl-5-methoxyoxazoles .

属性

CAS 编号 |

189457-96-3 |

|---|---|

分子式 |

C2HKN2O2 |

分子量 |

124.14 g/mol |

IUPAC 名称 |

potassium;2-diazoacetate |

InChI |

InChI=1S/C2H2N2O2.K/c3-4-1-2(5)6;/h1H,(H,5,6);/q;+1/p-1 |

InChI 键 |

AFCDWXRWJLKTOV-UHFFFAOYSA-M |

SMILES |

C(=[N+]=[N-])C(=O)[O-].[K+] |

规范 SMILES |

C(=[N+]=[N-])C(=O)[O-].[K+] |

同义词 |

KDA, potassium potassium diazoacetate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。